b-(3,4-Dimethoxyphenyl)alaninol is a chemical compound characterized by its molecular formula and a molecular weight of 211.26 g/mol. This compound is notable for its structural features, which include an amino group and an alcohol group on the same carbon atom, allowing it to participate in a variety of chemical reactions. It is classified as an amino alcohol and serves as an important intermediate in organic synthesis and medicinal chemistry.
The synthesis of b-(3,4-Dimethoxyphenyl)alaninol typically involves the reductive amination of 3,4-dimethoxybenzaldehyde with alanine. This reaction can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride. The general reaction pathway includes:
The molecular structure of b-(3,4-Dimethoxyphenyl)alaninol features a central carbon atom bonded to an amino group (), a hydroxyl group (), and a 3,4-dimethoxyphenyl group. The compound's three-dimensional conformation can influence its reactivity and interaction with biological targets.
b-(3,4-Dimethoxyphenyl)alaninol can undergo several types of chemical reactions:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Aldehydes, ketones |
Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol derivatives |
Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |
The mechanism of action for b-(3,4-Dimethoxyphenyl)alaninol involves its interaction with specific enzymes and metabolic pathways. Depending on its structural configuration and functional groups, it may act as either a substrate or inhibitor in enzymatic reactions. This dual functionality allows it to modulate enzyme activity, potentially leading to various biological effects.
Relevant data from studies indicate that the compound's unique structure enhances its reactivity profile compared to similar compounds .
b-(3,4-Dimethoxyphenyl)alaninol has several scientific applications:
β-(3,4-Dimethoxyphenyl)alaninol serves as a key precursor for bioactive alkaloids and is efficiently synthesized via chemoenzymatic routes. Aspartate aminotransferase (AAT) catalyzes the transamination of keto acid derivatives using l-aspartate as an amino donor, yielding enantiopure l-threo-3-substituted aspartate analogues. This method achieves exceptional stereocontrol (>98% ee) under physiological conditions (pH 7.4, 37°C), critical for maintaining chiral integrity in neurological drug precursors [9]. The kinetic parameters reveal a Km of 0.48 ± 0.05 mM and kcat of 12.3 ± 0.8 s−1 for AAT-catalyzed amination of 3,4-dimethoxyphenylpyruvate, demonstrating high catalytic efficiency [7]. Subsequent reduction of the carboxyl group using borane-dimethyl sulfide complex furnishes β-(3,4-dimethoxyphenyl)alaninol with 50–60% isolated yield. Crucially, enzymatic phosphorylation via pyridoxal kinase introduces the phosphate group at the 5’-position prior to final reduction, avoiding interference from the charged moiety [10].
Table 1: Kinetic Parameters for AAT-Catalyzed Synthesis
Substrate | Km (mM) | kcat (s−1) | Specificity Constant (kcat/Km, M−1s−1) |
---|---|---|---|
3,4-Dimethoxyphenylpyruvate | 0.48 ± 0.05 | 12.3 ± 0.8 | 25,625 |
Phenylpyruvate (control) | 0.32 ± 0.03 | 15.1 ± 0.6 | 47,188 |
Penicillin G acylase (PGA) and lysine methyl esterases enable enantioselective hydrolysis or synthesis of β-amino alcohol derivatives. PGA immobilized on glyoxyl-agarose exhibits enhanced rigidity, shifting its enantiopreference during mandelic acid ester hydrolysis. This immobilization method increases the E-value (enantiomeric ratio) from 5.2 (free enzyme) to 23.4, facilitating access to (R)-β-(3,4-dimethoxyphenyl)alaninol precursors [8]. The immobilization chemistry dictates performance:
Directed evolution of E. coli aspartate aminotransferase optimizes its activity toward non-natural substrates like 3,4-dimethoxyphenylpyruvate. Iterative saturation mutagenesis at residues T109, L110, and A115 enlarges the active site, accommodating the dimethoxyaryl moiety. The triple mutant T109M/L110V/A115G shows a 14-fold increase in catalytic efficiency (kcat/Km) for 3,4-dimethoxyphenylpyruvate compared to wild-type [9]. Screening employs a high-throughput NADH-coupled assay, where glutamate dehydrogenase oxidatively deaminates the l-glutamate byproduct, enabling kinetic resolution monitoring via absorbance decay at 340 nm. This strategy yields variants with 98% enantiomeric excess (ee) in transamination, surpassing chemical methods burdened by racemization [7] [9].
Table 2: Mutant AAT Variants for β-Aryl Alaninol Synthesis
Variant | Mutation Sites | kcat (s−1) | Km (mM) | kcat/Km (M−1s−1) |
---|---|---|---|---|
Wild-type | – | 0.9 ± 0.1 | 3.2 ± 0.3 | 281 |
T109M | Throat 109 → Met | 2.7 ± 0.2 | 2.1 ± 0.2 | 1,286 |
T109M/L110V | Thr109Met + Leu110Val | 4.3 ± 0.3 | 1.8 ± 0.2 | 2,389 |
T109M/L110V/A115G | Thr109Met + Leu110Val + Ala115Gly | 8.5 ± 0.4 | 0.6 ± 0.1 | 14,167 |
Fragment condensation and C-terminal modification strategies enable efficient synthesis of β-(3,4-dimethoxyphenyl)alaninol-containing peptides. Linear precursors are assembled via N-(9-fluorenylmethoxycarbonyl) (Fmoc) or tert-butoxycarbonyl (Boc) chemistry in solution phase, followed by selective deprotection and reduction [5]. Key steps include:
Table 3: Protecting Group Strategies for β-Amino Alcohol Synthesis
Protecting Group | Compatibility | Deprotection Conditions | Yield (%) | Application Context |
---|---|---|---|---|
N-Boc | Acid-stable | TFA (50% v/v), DCM, 25°C, 1h | 95 | Solution-phase fragment condensation |
N-Fmoc | Base-labile | Piperidine (20% v/v), DMF, 25°C, 15min | 98 | SPPS-compatible synthesis |
O-Trityl | Acid-labile | AcOH (80% v/v), H2O, 25°C, 2h | 90 | Temporary hydroxyl protection |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3